Sclerotigenin

Vue d'ensemble

Description

Sclerotigenin is a natural diazepine originally isolated from P. sclerotigenum that acts as an insect growth regulator . It reduces the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet at 200 ppm .

Synthesis Analysis

The synthesis of this compound involves the use of tin triflate as an effective Lewis acid and microwaves. Direct double cyclizations of bis (anthranilate)-containing tripeptide precursors are performed to afford the total syntheses of 7-substituted quinazolino . Another approach uses a fluorous benzyl protecting group for the synthesis of 4-benzodiazepine-2,5-dione intermediate and also as a phase tag for fluorous solid-phase extraction (F-SPE) .Molecular Structure Analysis

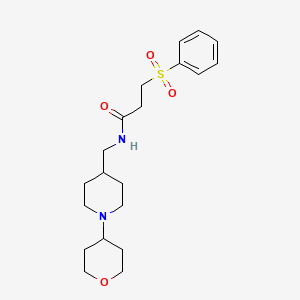

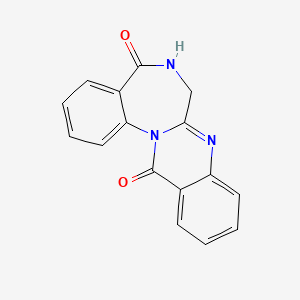

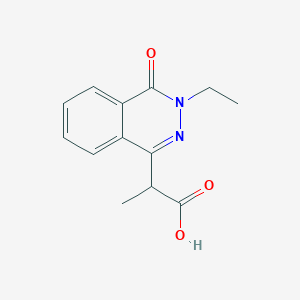

The molecular structure of this compound is 6,7-dihydro-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione . Its molecular formula is C16H11N3O2 and has a formula weight of 277.3 .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol .Applications De Recherche Scientifique

Antiinsectan Properties

Sclerotigenin, identified as a benzodiazepine compound, has been isolated from the sclerotia of Penicillium sclerotigenum. This compound exhibits significant antiinsectan activity, particularly against the crop pest Helicoverpa zea. It was the major component of the CH2Cl2 extract from P. sclerotigenum sclerotia responsible for this activity (Joshi, Gloer, Wicklow, & Dowd, 1999).

Synthesis and Library Development

A fluorous synthetic protocol for creating a library of this compound-type benzodiazepine-quinazolinone compounds has been developed. This protocol employs a fluorous benzyl protecting group for synthesizing the 4-benzodiazepine-2,5-dione intermediate and as a phase tag for fluorous solid-phase extraction (F-SPE) (Zhang, Williams, Lu, Nagashima, & Chu, 2007).

Epigenetic Studies in Neurological Diseases

While not directly linked to this compound, numerous studies on epigenetics in diseases like multiple sclerosis and systemic sclerosis offer insights into potential areas where compounds like this compound could be studied further. These include understanding epigenetic changes in disease pathogenesis and exploring new therapeutic targets (Franks et al., 2020), (Ciechomska, Laar, & O’Reilly, 2014).

UV-Guided Screening for Benzodiazepine Production

A study highlighted the use of UV-guided screening to identify benzodiazepine-producing species in Penicillium, including this compound. This method revealed this compound production in various Penicillium species, both intra- and extracellularly (Ostenfeld Larsen, Frydenvang, & Christian Frisvad, 2000).

Mécanisme D'action

Target of Action

Sclerotigenin is a natural diazepine

Mode of Action

It is known that this compound acts as an insect growth regulator , but the exact interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via direct double cyclizations of bis (anthranilate)-containing tripeptide precursors . .

Result of Action

This compound has been found to reduce the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet . This suggests that this compound has significant

Propriétés

IUPAC Name |

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYKOTTXJAPLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is Sclerotigenin and where is it found?

A1: this compound is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for this compound?

A4: Yes, several total synthesis methods for this compound have been developed. These include:

- A fluorous linker-assisted synthetic protocol generating a library of this compound-type benzodiazepine-quinazolinone analogues [].

- Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].

- Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].

- One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].

- Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].

- Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of this compound?

A5: this compound exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has this compound shown activity against human diseases?

A6: While this compound itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside this compound from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of this compound?

A9: While specific analytical methods for this compound are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2827581.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2827582.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)

![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)

![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)